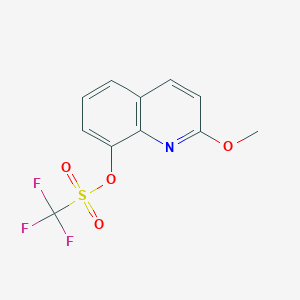
(2-methoxyquinolin-8-yl) trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methoxyquinolin-8-yl) trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity It consists of a quinoline ring substituted with a methoxy group at the 2-position and a trifluoromethanesulfonate group at the 8-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyquinolin-8-yl) trifluoromethanesulfonate typically involves the reaction of 2-methoxyquinoline with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction conditions often include the use of a solvent like dichloromethane and a base such as triethylamine to neutralize the by-products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for larger quantities. This would include considerations for solvent recovery, purification processes, and waste management to make the process economically viable and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
(2-methoxyquinolin-8-yl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions. Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield quinoline derivatives with amine groups, while oxidation reactions can produce quinoline N-oxides .
Wissenschaftliche Forschungsanwendungen
(2-methoxyquinolin-8-yl) trifluoromethanesulfonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-methoxyquinolin-8-yl) trifluoromethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-hydroxyquinoline: Known for its antimicrobial and anticancer activities.
4-hydroxy-2-quinolones: Used in drug research and development for their unique biological activities.
Uniqueness
(2-methoxyquinolin-8-yl) trifluoromethanesulfonate is unique due to the presence of both a methoxy group and a trifluoromethanesulfonate group, which confer distinct reactivity and binding properties. This makes it a valuable compound for developing new synthetic routes and exploring novel biological activities .
Eigenschaften
Molekularformel |
C11H8F3NO4S |
|---|---|
Molekulargewicht |
307.25 g/mol |
IUPAC-Name |
(2-methoxyquinolin-8-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H8F3NO4S/c1-18-9-6-5-7-3-2-4-8(10(7)15-9)19-20(16,17)11(12,13)14/h2-6H,1H3 |
InChI-Schlüssel |
YWXFACIBXRJBEN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(C=CC=C2OS(=O)(=O)C(F)(F)F)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















